molecular formula C27H26N2O4S2 B15032775 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15032775
M. Wt: 506.6 g/mol
InChI Key: ITCMYXWENWSPHP-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core structure with sulfur and nitrogen atoms. Its IUPAC name reflects key substituents: a 4-ethoxyphenyl group at position 3 and a 4-methoxyphenyl-2-oxoethylsulfanyl moiety at position 2 (Fig. 1). The molecular formula is C₂₈H₂₆N₂O₃S₂ (calculated from analogs in ), with an average mass of ~506.6 g/mol.

Properties

Molecular Formula

C27H26N2O4S2

Molecular Weight

506.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H26N2O4S2/c1-3-33-20-14-10-18(11-15-20)29-26(31)24-21-6-4-5-7-23(21)35-25(24)28-27(29)34-16-22(30)17-8-12-19(32-2)13-9-17/h8-15H,3-7,16H2,1-2H3

InChI Key

ITCMYXWENWSPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)OC)SC5=C3CCCC5

Origin of Product

United States

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound features a tetrahydrobenzothieno core fused with a pyrimidine ring , along with various functional groups including ethoxy and methoxy phenyl moieties. The presence of a sulfanyl group further enhances its chemical diversity. The molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC27H26N2O4S2
SMILESCCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC
InChIInChI=1S/C27H26N2O4S2/c1-3-33...

Biological Activities

Preliminary studies indicate that compounds similar to 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities. Notable activities include:

  • Antiproliferative Effects : Compounds with structural similarities have shown potent antiproliferative activity against various cancer cell lines. For instance, related compounds have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential changes and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The exact mechanisms remain under investigation. However, it is hypothesized that this compound may interact with specific enzymes or receptors involved in critical biological pathways. For example, similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one :

  • Anticancer Activity : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. This research highlighted the potential of similar compounds in targeting tumor microenvironments effectively .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy and ethoxy groups significantly affect biological activity. For example, variations in these groups can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Selected Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Modifications vs. Target Compound
Target Compound 4-Ethoxyphenyl (3), 4-Methoxyphenyl (2-oxo) C₂₈H₂₆N₂O₃S₂ 506.6 Reference
3-(4-Ethoxyphenyl)-2-{[2-(4-Ethoxyphenyl)-2-oxoethyl]sulfanyl}-... () 4-Ethoxyphenyl (3 and 2-oxo) C₂₈H₂₆N₂O₃S₂ 506.6 Ethoxy replaces methoxy at 2-oxoethyl
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-... () Biphenylyl (2-oxo) C₃₂H₂₈N₂O₃S₂ 552.7 Biphenyl replaces methoxyphenyl at 2-oxoethyl
3-(4-Methoxyphenyl)-2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-... () 4-Methylphenyl (2-oxo) C₂₆H₂₄N₂O₃S₂ 488.6 Methyl replaces methoxy at 2-oxoethyl
3-Ethyl-2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-... () 4-Fluorophenyl (2-oxo) C₂₀H₁₉FN₂O₂S₂ 402.5 Fluorine and ethyl groups introduced
3-(4-Chlorophenyl)-2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-... () 4-Chlorophenyl (3), 4-Methylphenyl (2-oxo) C₂₆H₂₂ClN₂O₂S₂ 507.1 Chlorine and methyl substituents
3-(4-Methoxyphenyl)-2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-... () 3-Methoxyphenyl (2-oxo) C₂₆H₂₄N₂O₄S₂ 492.6 Methoxy shifted from para to meta position

Impact of Substituents on Bioactivity and Physicochemical Properties

Aromatic Substitutions: Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃): Enhance π-π stacking with aromatic residues in enzyme binding pockets. The target compound’s dual methoxy/ethoxy groups may improve HDAC8 affinity compared to halogenated analogs (). Halogens (e.g., -F, -Cl): Increase electronegativity and steric bulk. The 4-fluorophenyl analog () shows reduced molecular weight (402.5 vs.

Alkyl Chain Variations :

  • Ethyl vs. methyl groups at position 3 ( vs. 16) modulate steric hindrance and metabolic stability. Ethyl groups may prolong half-life by resisting cytochrome P450 oxidation .

Cosine scores from mass spectrometry dereplication () suggest such isomers cluster separately in molecular networks.

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficients: Structural analogs with ≥70% similarity (e.g., ’s aglaithioduline vs. SAHA) often share bioactivity profiles.
  • Docking Affinity Variability: Minor changes (e.g., biphenylyl in ) alter binding modes due to interactions with distinct enzyme residues (). Grouping compounds by Murcko scaffolds and Tanimoto thresholds (≥0.5) helps rationalize affinity differences .

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